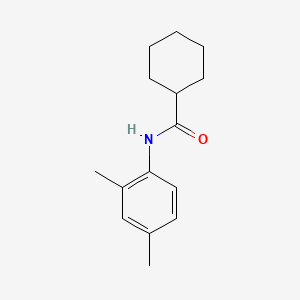

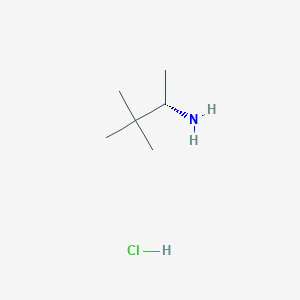

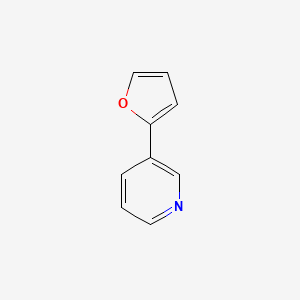

4-(3,4-dihydroquinolin-1(2H)-yl)-4-oxobutanehydrazide

説明

3,4-dihydroquinolin-1(2H)-one is a bioactive natural scaffold used for plant disease management . Several derivatives of this scaffold have been synthesized for various applications .

Synthesis Analysis

These derivatives are synthesized using the Castagnoli–Cushman reaction . This reaction is appealing as it produces the desired products in a straightforward manner .Molecular Structure Analysis

The molecular structure of these derivatives is complex and requires advanced techniques for analysis . A molecular docking study can reveal feasible binding modes of the compound to the protein target .Chemical Reactions Analysis

The Castagnoli–Cushman reaction is a key chemical reaction involved in the synthesis of these derivatives . This reaction involves homophthalic anhydride and imines .Physical And Chemical Properties Analysis

The physical and chemical properties of these derivatives can be studied using various techniques such as density functional theory and UV-visible study .科学的研究の応用

Antioomycete Activity Against Phytopathogens

The synthesis of 59 derivatives of 3,4-dihydroisoquinolin-1(2H)-one, including our compound of interest, was achieved using the Castagnoli–Cushman reaction . These derivatives were evaluated for their antioomycete activity against the phytopathogen Pythium recalcitrans . Remarkably, compound I23 demonstrated superior in vitro potency against P. recalcitrans, outperforming the commercial fungicide hymexazol. Additionally, I23 exhibited significant in vivo preventive efficacy. Mechanistic studies suggest that I23 disrupts the biological membrane systems of P. recalcitrans .

Semi-Synthetic Agrochemicals

Natural products (NPs) often serve as a source of agrochemical active ingredients. However, their complexity and limited availability pose challenges. To address this, researchers simplify NP structures to create synthetically accessible bioactive scaffolds. The Castagnoli–Cushman reaction plays a pivotal role in generating NP mimics, which account for a substantial portion of crop protection products. Our compound falls within this category, offering promise as a semi-synthetic agrochemical .

Treatment of Bacterial Infections

Quinolin-4(1H)-ones, structurally related to our compound, have been extensively studied for their efficacy in treating bacterial infections. Notably, some 6-fluoroquinolin-4(1H)-ones exhibit potent antibacterial activity. While direct evidence for our compound’s antibacterial effects is scarce, its structural similarity suggests potential in this area .

Antitumor Properties

Although specific data on our compound’s antitumor activity are lacking, its 3,4-dihydroquinoline scaffold aligns with other antitumor agents. Further investigations could explore its potential as an anticancer drug candidate .

Antimicrobial Applications

Given the structural features shared with known antimicrobial compounds, our compound may hold promise as an antimicrobial agent. However, rigorous testing is necessary to validate its efficacy against various pathogens .

Antiviral Research

While no direct antiviral studies exist for our compound, its scaffold warrants investigation. Similar quinoline derivatives have demonstrated antiviral activity, making this an intriguing avenue for future research .

作用機序

将来の方向性

特性

IUPAC Name |

4-(3,4-dihydro-2H-quinolin-1-yl)-4-oxobutanehydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c14-15-12(17)7-8-13(18)16-9-3-5-10-4-1-2-6-11(10)16/h1-2,4,6H,3,5,7-9,14H2,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYELHGXIPSSRHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CCC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-{4-[(2,4-Dimethylphenyl)amino]-4-oxobutanoyl}hydrazino)-4-oxobutanoic acid](/img/structure/B3124072.png)

![[(3-Cyano-5,6,7,8-tetrahydro-2-quinolinyl)thio]acetic acid](/img/structure/B3124085.png)

![4-[2-(3-Iodo-4-methoxybenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B3124117.png)

![2-{[2-(4-Anilino-4-oxobutanoyl)hydrazino]carbonyl}benzoic acid](/img/structure/B3124134.png)